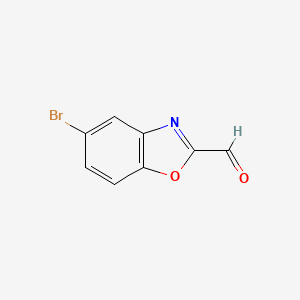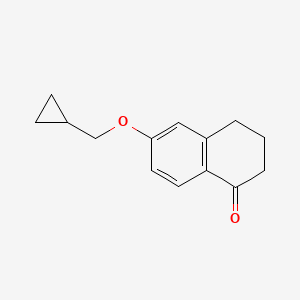![molecular formula C15H22N2 B1464923 [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine CAS No. 1282135-92-5](/img/structure/B1464923.png)
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine (1-DIPM) is a synthetic organic compound belonging to the class of piperidines. It is an analog of the neurotransmitter dopamine and is used in scientific research as a tool for studying the effects of dopamine on the brain and body. 1-DIPM has been shown to act as an agonist at the dopamine D2 receptor, making it a useful tool for studying the effects of dopamine on the body and brain.
Scientific Research Applications
Asymmetric Synthesis and Chemical Modification
A research study focused on the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, which are closely related to the structure of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine. This synthesis involved the reduction of cyano compounds to form diamines and diamino alcohols, highlighting the compound's utility in synthetic chemistry and drug development (Froelich et al., 1996).
Antiosteoclast Activity
In a study exploring novel boronate compounds, derivatives of (±)-piperidin-2-yl-methanamine were synthesized and shown to possess moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in bone health and treatment of osteoporosis-related conditions (Reddy et al., 2012).
Bone Formation Enhancement
A high-throughput screening identified a compound structurally similar to this compound, targeting the Wnt beta-catenin cellular messaging system. This compound showed a dose-dependent increase in trabecular bone formation in animal models, indicating its potential in treating bone disorders (Pelletier et al., 2009).
Efficient Synthetic Methods for Derivatives
An efficient method for synthesizing derivatives of 2,3-dihydro-1H-indene-1-methanamine, similar to the compound , was developed. This method offers advantages like mild conditions, less pollution, and simple manipulation, important for large-scale production (Zhou et al., 2013).
Serotonin 5-HT1A Receptor Agonists
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to this compound, were designed as serotonin 5-HT1A receptor agonists. These compounds demonstrated potential as antidepressant drug candidates due to their selectivity and pharmacological profile (Sniecikowska et al., 2019).
Antimicrobial and Anticonvulsant Agents
Some heterocyclic schiff bases of 3-aminomethyl pyridine, structurally similar to the compound , showed promising anticonvulsant and antimicrobial activities. This indicates potential applications in the development of new therapeutic agents (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
The primary target of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine is butyrylcholinesterase (BChE) . BChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, BChE, through strong cation-π interactions . This interaction inhibits the activity of BChE, preventing it from breaking down acetylcholine . As a result, the levels of acetylcholine in the brain are increased, which can enhance cognitive function .
Biochemical Pathways
The inhibition of BChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain through acetylcholine. By inhibiting BChE and increasing acetylcholine levels, this compound enhances the signaling in this pathway, which can lead to improved memory and cognition .
Pharmacokinetics
In vitro pharmacokinetic experiments show that this compound is highly protein bound, highly permeable, and metabolically stable . It also crosses the blood-brain barrier, which is crucial for its effects on cognition and memory .
Result of Action
The inhibition of BChE by this compound leads to increased levels of acetylcholine in the brain . This can result in enhanced cognitive function, improved memory, and learning abilities . Additionally, this compound has been shown to protect cultured cells against amyloid-β-induced toxicity , suggesting potential benefits in conditions like Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit amyloid β peptide self-induced aggregation into fibrils, which is a key process in the pathology of Alzheimer’s disease . Additionally, it protects cultured SH-SY5Y cells against amyloid-β-induced toxicity, indicating its potential neuroprotective properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of butyrylcholinesterase involves a high degree of stereoselective activity, with a dissociation constant of 2.7 nM for the most potent stereoisomer . This binding interaction is crucial for its inhibitory activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and metabolically active over extended periods, which is essential for its sustained biochemical activity . Long-term studies indicate that it maintains its inhibitory effects on butyrylcholinesterase and its protective effects on neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant inhibitory activity against butyrylcholinesterase without adverse effects . At higher doses, there may be potential toxic effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism is characterized by its stability and resistance to rapid degradation, which is beneficial for its sustained activity in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . It accumulates in specific compartments or organelles, where it can interact with its target biomolecules and exert its inhibitory effects on butyrylcholinesterase .
properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-10-12-4-3-7-17(11-12)15-8-13-5-1-2-6-14(13)9-15/h1-2,5-6,12,15H,3-4,7-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDQHSBSBQRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)
![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine](/img/structure/B1464847.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1464850.png)
![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)